Home > Products > Screening Compounds P1502 > 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 368840-85-1

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2900249
CAS Number: 368840-85-1
Molecular Formula: C17H27N5O2
Molecular Weight: 333.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

  • Compound Description: Linagliptin [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is marketed under the trade name Tradjenta and is used for treating type 2 diabetes. [, ] Linagliptin exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors. []
  • Compound Description: Sitagliptin [(3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one] is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It demonstrates a shorter duration of action compared to linagliptin. []
  • Relevance: While sitagliptin does not share the same core structure as 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, it is grouped into the same therapeutic class of DPP-4 inhibitors, suggesting potential structural similarities influencing their activity. [, ]

Saxagliptin

  • Compound Description: Saxagliptin is a DPP-4 inhibitor, similar in structure and mechanism of action to sitagliptin. [] Like sitagliptin, it exhibits a shorter duration of action compared to linagliptin. []
  • Relevance: Saxagliptin, while not structurally identical to 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, belongs to the same class of DPP-4 inhibitors, hinting at possible shared pharmacophores. []

Vildagliptin

  • Compound Description: Vildagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It has a shorter duration of action compared to linagliptin. []
  • Relevance: Similar to sitagliptin and saxagliptin, vildagliptin is not structurally identical to 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, but it belongs to the same class of DPP-4 inhibitors, indicating potential shared pharmacophores. []
  • Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is a DPP-4 inhibitor used for managing type 2 diabetes. [, ]
  • Relevance: Although alogliptin differs structurally from 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, its classification as a DPP-4 inhibitor highlights potential pharmacophoric similarities influencing their biological activity. [, ]

BI 1356

  • Compound Description: BI 1356 [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] is a novel DPP-4 inhibitor under clinical development for treating type 2 diabetes. [, ] It exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors, such as vildagliptin, sitagliptin, saxagliptin, and alogliptin. []
  • Relevance: BI 1356 shares the core structure of a 3-methyl-purine-2,6-dione with the target compound, 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. [] They differ in their substituents at the 1-, 7- and 8-positions of the purine ring.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound (2 in the original study) and its 8-alkylamino substituted derivatives were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. [] Compound 2 and its analog with an 8-(2-morpholin-4-yl-ethylamino) substituent showed strong prophylactic antiarrhythmic activity. []
  • Relevance: Both this compound and 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione share the core structure of a 1,3-dimethyl-purine-2,6-dione, with variations in their 7-position substituents. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound emerged as the most potent inhibitor of protein kinase CK2 among a series of purine-2,6-dione derivatives. [] It exhibited an IC50 value of 8.5 μM in vitro. []
  • Relevance: This compound and 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione share the core 3-methyl-purine-2,6-dione structure, differing in their substituents at the 7- and 8-positions. []

8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound, synthesized from 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione and cyclohexylamine, exhibited antidepressant activity, most notably at a dose of 1.6 mg/kg. []
  • Relevance: While this compound shares the core 3-methyl-purine-2,6-dione structure with 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, they differ in their substituents at the 1-, 7- and 8-positions. []

Properties

CAS Number

368840-85-1

Product Name

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Molecular Formula

C17H27N5O2

Molecular Weight

333.436

InChI

InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-6-4-5-7-10-21/h12H,4-11H2,1-3H3,(H,19,23,24)

InChI Key

CNRARLMQWKFSQQ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.